molecular formula C6H8OS B3051847 2-Ethoxythiophene CAS No. 36448-24-5

2-Ethoxythiophene

Cat. No.: B3051847
CAS No.: 36448-24-5
M. Wt: 128.19 g/mol
InChI Key: VYDVLDNLTSOBLM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-ethoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDVLDNLTSOBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321027
Record name 2-ethoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36448-24-5
Record name NSC368008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxythiophene can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with sodium ethoxide in ethanol. The reaction typically proceeds under reflux conditions, resulting in the substitution of the bromine atom with an ethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxythiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxythiophene and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. In materials science, the electronic properties of thiophene derivatives are exploited to develop advanced materials for electronic applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 2-Ethoxythiophene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent(s)
This compound C₆H₈OS 128.19 Not provided Ethoxy (-OCH₂CH₃) at C2
2-Acetylthiophene C₆H₆OS 126.18 88-15-3 Acetyl (-COCH₃) at C2
2,2'-Bithiophene C₈H₆S₂ 166.26 492-97-7 Two fused thiophene rings
2-Ethynylthiophene C₆H₄S 108.16 4298-52-6 Ethynyl (-C≡CH) at C2
2-Acetyl-3-methylthiophene C₇H₈OS 140.20 Not provided Acetyl at C2, methyl at C3
2-Chloro-5-ethynylthiophene C₆H₃ClS 142.60 139957-82-7 Chloro at C2, ethynyl at C5

Key Observations :

  • Molecular Weight : Derivatives with larger substituents (e.g., 2-Acetyl-3-methylthiophene) exhibit higher molecular weights, which may influence melting/boiling points and synthetic handling .

Physicochemical and Reactivity Profiles

  • This compound : The ethoxy group likely increases electron density on the thiophene ring, making it less reactive toward electrophilic substitution compared to electron-deficient analogs like 2-acetylthiophene. This could favor applications in polymerization or as a building block in drug synthesis .
  • 2-Acetylthiophene : The electron-withdrawing acetyl group enhances reactivity in nucleophilic additions, making it a precursor for heterocyclic compounds in pharmaceuticals .
  • 2,2'-Bithiophene : The conjugated system of fused thiophene rings enables π-π stacking, relevant in organic electronics and conductive polymers .

Biological Activity

2-Ethoxythiophene is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antioxidant, antibacterial, and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to the thiophene ring. Its molecular formula is C6H8SC_6H_8S, and it exhibits unique electronic properties that contribute to its biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiophene derivatives, including this compound. The antioxidant activity can be evaluated using various assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Research Findings

  • A study demonstrated that derivatives of thiophene exhibited significant antioxidant activity, with some compounds achieving up to 62% inhibition compared to ascorbic acid .
  • The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances antioxidant capacity due to increased electron density on the thiophene ring, which facilitates radical scavenging .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown efficacy against various Gram-positive and Gram-negative bacteria.

Case Studies

  • In a comparative study, a derivative of this compound exhibited an antibacterial activity index comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
  • The highest activity was recorded against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

Fungicidal activities of thiophene derivatives have been documented, with some compounds showing promising results in greenhouse studies.

Experimental Data

  • Compounds derived from this compound demonstrated excellent fungicidal activity with EC50 values significantly lower than conventional fungicides . For instance, one derivative achieved an EC50 of 1.96 mg/L, outperforming commonly used agents like diflumetorim .
CompoundEC50 (mg/L)Activity Level
4f1.96Excellent
4a4.69Very Good
Control21.44Moderate

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound derivatives and target proteins. These studies help elucidate the mechanism of action at the molecular level.

Key Insights

  • Docking results indicated that certain derivatives bind effectively to target enzymes, suggesting a strong potential for therapeutic applications . The binding affinities were assessed against various proteins involved in bacterial resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxythiophene
Reactant of Route 2
Reactant of Route 2
2-Ethoxythiophene

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